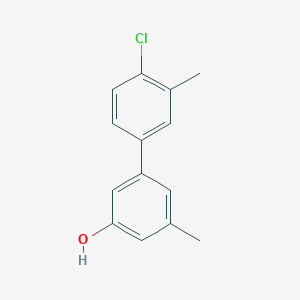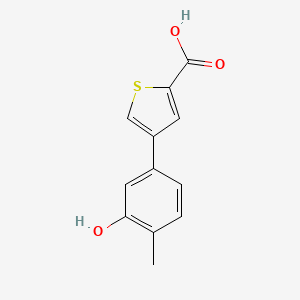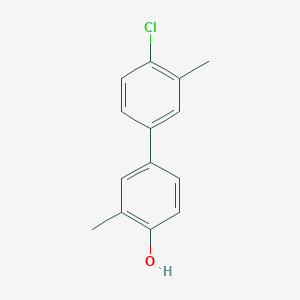![molecular formula C15H12OS B6371752 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% CAS No. 1261959-11-8](/img/structure/B6371752.png)
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% (4-BTM-95) is a white crystalline solid that is widely used in scientific research applications. It is a member of the benzothiophene family of compounds and is a common building block for the synthesis of a variety of compounds. 4-BTM-95 has a wide range of applications in many fields, such as organic synthesis, analytical chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is not known. However, it is thought to act as an electron donor, donating electrons to other molecules. This can lead to the formation of new bonds or the breaking of existing bonds. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% are not well understood. However, some studies have suggested that it may have anti-inflammatory and anti-cancer properties. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is its low cost and availability. It is also relatively easy to synthesize and store, making it ideal for laboratory experiments. However, the exact mechanism of action and biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% are still not fully understood, making it difficult to predict the results of experiments.
Orientations Futures
There are a number of potential future directions for 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% could be used in the synthesis of new compounds for use in pharmaceuticals, agrochemicals, and dyes. Finally, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% could be used to create new polymers for use in a variety of applications.
Méthodes De Synthèse
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is synthesized from the reaction of benzothiophene with 2-methylphenol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is highly exothermic and proceeds in two steps. First, the benzothiophene is deprotonated by the acid, forming a benzothiophene anion. The anion then reacts with the 2-methylphenol to form 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%. The reaction is completed in a few minutes and yields a white crystalline solid.
Applications De Recherche Scientifique
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in analytical chemistry and biochemistry. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-8-12(6-7-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSVQJDISMAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)
